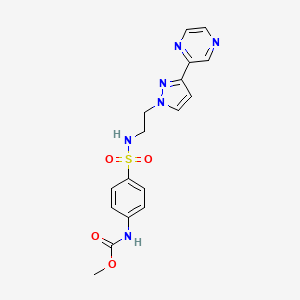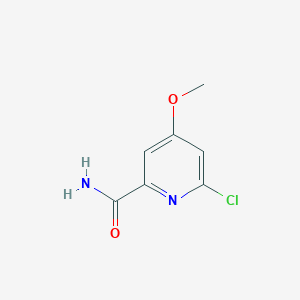
6-Chloro-4-methoxypicolinamide
説明
6-Chloro-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 4-position and a chloro group at the 6-position . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) .科学的研究の応用
Anticancer Agent and Apoptosis Inducer
The compound 6-Chloro-4-methoxypicolinamide, in its structural variations, has been found effective as an anticancer agent. A study discovered that its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing properties with an EC(50) of 2 nM in cell-based apoptosis induction assays. This compound also demonstrated high efficacy in human MX-1 breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Antiemetic and Gastrointestinal Motility Enhancing Agents
This compound-related compounds, specifically 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. These compounds showed promising results in enhancing gut peristaltic activity and increasing gastric emptying, as well as inhibiting cisplatin-induced emesis in animal models (Baldazzi et al., 1996).
Chemosensor for Heavy Metals
A study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a related compound, revealed its selective response to Cd2+ (Cadmium) over other tested metal ions. This compound showed potential for measuring Cd2+ concentrations in waste effluent streams and in food products, indicating its utility in environmental monitoring (Prodi et al., 2001).
Alzheimer's Disease Research
In the context of Alzheimer's disease research, certain chromenones linked to the 1,2,3-triazole ring system, similar in structure to this compound, demonstrated significant anti-acetylcholinesterase activity. This suggests potential therapeutic applications for Alzheimer's disease, given the importance of acetylcholinesterase inhibition in managing this condition (Saeedi et al., 2017).
Tubulin-Polymerization Inhibitors
Further modifications of the 6-methoxyquinoline moiety in this compound led to the discovery of new tubulin-polymerization inhibitors, targeting the colchicine site. These inhibitors showed potential for cytotoxic activity against cancer cells, disrupting microtubule formation and causing cell arrest in the G2/M phase (Wang et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXZIPOXCURMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


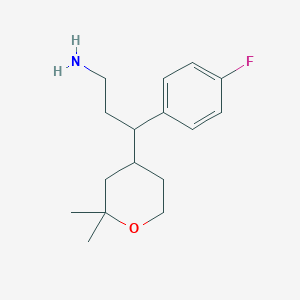
![1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2821553.png)
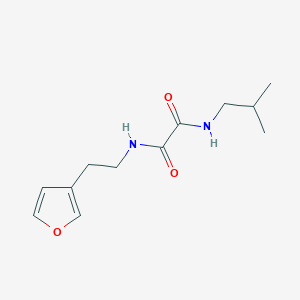
![2-(2-butoxyphenyl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2821556.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2821557.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2821558.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2821560.png)
![5-(3-Phenyl-ureido)-[1,2,3]thiadiazole-4-carboxylic acid isobutyl ester](/img/structure/B2821561.png)
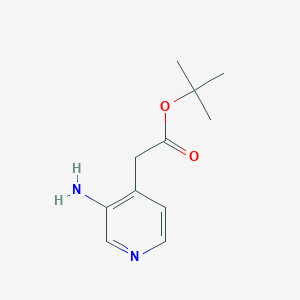
![N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide](/img/structure/B2821563.png)

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)
